molecular formula C27H41Cl2N5O4 B12373957 Hdac/CD13-IN-1

Hdac/CD13-IN-1

Numéro de catalogue: B12373957
Poids moléculaire: 570.5 g/mol
Clé InChI: JCPUDTWNYPVFNI-YWPXPAAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hdac/CD13-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and aminopeptidase N (APN/CD13). This compound has shown significant potential in cancer treatment due to its ability to inhibit tumor progression and induce apoptosis in cancer cells .

Méthodes De Préparation

The synthesis of Hdac/CD13-IN-1 involves a series of chemical reactions designed to combine the inhibitory effects of both HDAC and CD13 inhibitors. The synthetic route typically includes the following steps:

Analyse Des Réactions Chimiques

Hdac/CD13-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

The major products formed from these reactions include various derivatives of the core structure, each with enhanced inhibitory activity .

Applications De Recherche Scientifique

Hdac/CD13-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of HDAC and CD13 enzymes.

    Biology: Employed in research to understand the role of HDAC and CD13 in cellular processes.

    Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis and inhibit tumor progression.

    Industry: Utilized in the development of new therapeutic agents targeting HDAC and CD13 .

Mécanisme D'action

Hdac/CD13-IN-1 exerts its effects by inhibiting the activity of both HDAC and CD13 enzymes. The compound binds to the active sites of these enzymes, blocking their catalytic activity. This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the HDAC and CD13 enzymes, as well as various signaling pathways related to cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Hdac/CD13-IN-1 is unique in its dual inhibitory activity against both HDAC and CD13 enzymes. Similar compounds include:

    Vorinostat: An HDAC inhibitor used in cancer treatment.

    Bestatin: A CD13 inhibitor used as an adjuvant in cancer therapy.

Compared to these compounds, this compound offers enhanced inhibitory activity and a broader range of applications due to its dual-targeting mechanism .

Propriétés

Formule moléculaire

C27H41Cl2N5O4

Poids moléculaire

570.5 g/mol

Nom IUPAC

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]pentanamide;dihydrochloride

InChI

InChI=1S/C27H39N5O4.2ClH/c1-4-14-30-32-25(34)21-12-10-20(11-13-21)17-29-26(35)23(15-18(2)3)31-27(36)24(33)22(28)16-19-8-6-5-7-9-19;;/h5-13,18,22-24,30,33H,4,14-17,28H2,1-3H3,(H,29,35)(H,31,36)(H,32,34);2*1H/t22-,23+,24+;;/m1../s1

Clé InChI

JCPUDTWNYPVFNI-YWPXPAAVSA-N

SMILES isomérique

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O.Cl.Cl

SMILES canonique

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O.Cl.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.